molecular formula C17H19NO4 B15316603 (1r,4r)-1,3-Dioxoisoindolin-2-yl 4-ethylcyclohexanecarboxylate

(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-ethylcyclohexanecarboxylate

Cat. No.: B15316603
M. Wt: 301.34 g/mol
InChI Key: JPWUQKYNPNNCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phthalic anhydride derivative with an amine, followed by cyclization and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and solvent selection are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.

    Isoindoline Derivatives: These compounds have a similar core structure and exhibit comparable chemical properties.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is unique due to its specific substituents and stereochemistry, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H19NO4/c1-2-11-7-9-12(10-8-11)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-6,11-12H,2,7-10H2,1H3

InChI Key

JPWUQKYNPNNCQD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.